1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a benzothiazole-piperazine hybrid compound characterized by a propan-1-one linker connecting a phenoxy group and a piperazine-substituted benzothiazole moiety. The benzothiazole core is modified with a methylthio (-SMe) group at the 4-position, which enhances lipophilicity and may influence electronic properties critical for biological interactions.
Properties
IUPAC Name |
1-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15(26-16-7-4-3-5-8-16)20(25)23-11-13-24(14-12-23)21-22-19-17(27-2)9-6-10-18(19)28-21/h3-10,15H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWSJHFNJYAETP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3SC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzo[d]thiazole derivative is then reacted with piperazine to introduce the piperazine ring. Finally, the phenoxypropanone group is attached through a nucleophilic substitution reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenoxypropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds structurally related to it have shown promising results against various human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) .
These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.
Case Studies
Several studies have evaluated compounds similar to 1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one:
- Anticancer Evaluation : A study published in Medicinal Chemistry Research reported on the cytotoxic effects of synthesized benzothiazole derivatives against various cancer cell lines, demonstrating significant potency compared to standard treatments like sorafenib .
- Neurodegenerative Disorders : Research has indicated that related compounds may possess therapeutic potential in treating tauopathies such as Alzheimer's disease by inhibiting tau aggregation .
Mechanism of Action
The mechanism of action of 1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The phenoxypropanone group may contribute to the compound’s overall stability and bioavailability. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects : The methylthio group on benzothiazole distinguishes it from chlorophenyl (13) or trifluoromethyl (5a–5l) analogs, balancing lipophilicity and steric bulk .
- Bioisosteric Replacements : Unlike thiourea derivatives (3a–4e) , the target lacks hydrogen-bonding thiourea groups, which may reduce antimicrobial activity but improve metabolic stability.
Comparison :
- The target compound likely follows alkylation strategies analogous to arylpiperazine derivatives (e.g., compound 13 ), but its methylthio group may require specialized protection/deprotection steps.
- Higher yields (70–88%) are typical for thiourea derivatives due to straightforward cyclization , whereas piperazine alkylations (e.g., 45–88% in ) show variability depending on steric hindrance.
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data for Representative Compounds
Key Differences :
- The target compound’s methylthio group would exhibit a distinct ¹H-NMR signal near δ 2.5 for -SMe, absent in chlorophenyl or trifluoromethyl analogs .
- ESI-MS data for urea derivatives (e.g., 1f ) show higher m/z due to urea and hydrazine moieties, whereas the target’s simpler structure may yield a lower molecular weight.
Biological Activity
1-(4-(4-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzo[d]thiazole moiety, a piperazine ring, and a phenoxypropanone structure, which collectively contribute to its pharmacological properties. The biological activity of this compound, along with its mechanisms of action and therapeutic potential, will be explored in detail.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This molecular formula indicates the presence of various functional groups that may influence its biological interactions. The methylthio group is particularly noteworthy as it can enhance the lipophilicity of the compound, potentially improving its bioavailability.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a broad spectrum of biological activities, including:
- Antimicrobial Properties : Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal activities. For instance, studies have shown that related compounds can inhibit the growth of various pathogens, making them potential candidates for antibiotic development .
- Anticancer Activity : Certain derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have reported that compounds structurally related to this compound exhibit cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells .
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:
- Protein Binding : The benzo[d]thiazole moiety may facilitate binding to various proteins or enzymes, altering their activity. This interaction can disrupt cellular processes critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Permeability : The piperazine ring enhances the compound's ability to cross cell membranes, which is crucial for achieving therapeutic concentrations within target cells.
Case Studies and Research Findings
A selection of studies highlights the biological activity of compounds similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties of benzothiazole derivatives; significant inhibition was observed against Gram-positive bacteria. |
| Study 2 | Evaluated anticancer activity in various cell lines; compounds showed IC50 values in the micromolar range against MDA-MB-231 cells. |
| Study 3 | Explored the synthesis and biological evaluation of related piperazine derivatives; identified potential as drug candidates for further development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
